A Technical Guide to the Structure Elucidation of 3-[(3-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde
A Technical Guide to the Structure Elucidation of 3-[(3-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde
Abstract
The definitive assignment of a chemical structure is a foundational requirement in chemical research and drug development. This guide provides an in-depth, technical walkthrough of the analytical strategies and methodologies required for the complete structure elucidation of the novel compound 3-[(3-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde. By integrating data from Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a comprehensive suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, this document serves as a practical reference for researchers. It emphasizes an orthogonal, self-validating approach, explaining not just the "how" but the critical "why" behind each experimental choice, ensuring the unambiguous confirmation of the molecule's constitution.
Introduction and Strategic Overview
The target molecule, 3-[(3-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde, is a complex aromatic ether containing multiple functionalities: an aldehyde, a methoxy group, and a halogenated phenoxy moiety. Its structure presents a non-trivial elucidation challenge due to the presence of two distinct, electronically-coupled aromatic systems linked by a flexible methylene ether bridge. A robust analytical strategy is therefore essential to prevent mis-assignment.
The structure elucidation of organic compounds relies on a synergistic application of various spectroscopic techniques.[1][2] Our approach is built on a logical, three-stage strategy: first, determining the molecular formula and degree of unsaturation; second, identifying all constituent functional groups; and third, assembling the molecular connectivity piece-by-piece.[3] This guide will simulate this workflow, presenting the expected data and interpretative logic for each technique.
Foundational Analysis: Molecular Formula and Functional Groups
High-Resolution Mass Spectrometry (HRMS)
Rationale: The initial and most critical step is to determine the exact molecular weight and, from it, the molecular formula. HRMS provides mass accuracy to within a few parts per million (ppm), severely constraining the possible elemental compositions.
Expected Data: The molecular formula is C₁₅H₁₂ClFO₃. The theoretical exact mass is 294.0486 g/mol . A key feature to observe in the mass spectrum is the isotopic pattern of chlorine. The presence of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio will result in a characteristic M+2 peak at m/z ≈ 296, with roughly one-third the intensity of the molecular ion peak (M⁺) at m/z ≈ 294. This pattern is a definitive indicator of a monochlorinated compound.
Fragmentation Analysis: Electron Impact (EI) ionization would likely induce characteristic cleavages. Alpha-cleavage adjacent to the aldehyde carbonyl could result in the loss of a hydrogen radical (M-1) or the entire -CHO group (M-29).[4] Cleavage of the benzylic ether bond is also highly probable, leading to fragments corresponding to the 4-methoxybenzaldehyde and 3-chloro-4-fluorophenoxy moieties.
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is an indispensable tool for the rapid identification of functional groups, as different bond types absorb infrared radiation at characteristic frequencies.[5][6]
Expected Data: The FTIR spectrum will provide clear evidence for the key functional groups within the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |
| ~3050-3100 | C-H Stretch | Aromatic | Confirms the presence of benzene rings. |
| ~2950-2980 | C-H Stretch | Aliphatic (CH₂, CH₃) | Indicates the methylene bridge and methoxy group. |
| ~2820 & ~2720 | C-H Stretch (Fermi doublet) | Aldehyde | Two distinct, medium-intensity peaks highly characteristic of an aldehyde C-H bond.[7] |
| ~1705 | C=O Stretch | Aromatic Aldehyde | A strong, sharp absorption confirming the conjugated aldehyde carbonyl group.[7] |
| ~1500-1600 | C=C Stretch | Aromatic | Multiple sharp peaks confirming the aromatic rings. |
| ~1250 & ~1030 | C-O-C Stretch | Aryl Ether | Strong absorptions indicative of the asymmetric and symmetric ether linkages. |
| ~1100-1200 | C-F Stretch | Aryl Fluoride | A strong band confirming the carbon-fluorine bond. |
| ~750-850 | C-Cl Stretch | Aryl Chloride | Confirms the carbon-chlorine bond. |
This collective data strongly supports the presence of an aromatic aldehyde, an aryl ether, and halogen substituents, corroborating the hypothesis derived from the molecular formula.
Core Structural Assembly: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful technique for determining the precise atomic connectivity of a molecule.[8] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[8][9]
¹H NMR Spectroscopy
Rationale: ¹H NMR provides information on the chemical environment, number, and connectivity of protons in the molecule.[8]
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-10 | ~9.85 | s | 1H | Aldehyde (-CHO) |
| H-2 | ~7.82 | d | 1H | Benzaldehyde Ring |
| H-6 | ~7.79 | dd | 1H | Benzaldehyde Ring |
| H-5 | ~7.05 | d | 1H | Benzaldehyde Ring |
| H-2' | ~7.20 | dd | 1H | Phenoxy Ring |
| H-6' | ~7.10 | t | 1H | Phenoxy Ring |
| H-5' | ~6.95 | m | 1H | Phenoxy Ring |
| H-7 | ~5.15 | s | 2H | Methylene (-OCH₂-) |
| H-8 | ~3.95 | s | 3H | Methoxy (-OCH₃) |
Interpretation:
-
The highly deshielded singlet at ~9.85 ppm is characteristic of an aldehyde proton.[7]
-
The three distinct signals in the aromatic region between 7.0-7.9 ppm, integrating to 1H each, correspond to the protons on the trisubstituted benzaldehyde ring.
-
The three additional aromatic signals between 6.9-7.2 ppm belong to the trisubstituted chloro-fluorophenoxy ring.
-
The singlet at ~5.15 ppm integrating to 2H is assigned to the benzylic methylene protons of the ether linkage.
-
The singlet at ~3.95 ppm integrating to 3H is definitively the methoxy group protons.
¹³C NMR & DEPT Spectroscopy
Rationale: ¹³C NMR reveals the number of unique carbon environments, while DEPT (Distortionless Enhancement by Polarization Transfer) experiments differentiate between CH, CH₂, and CH₃ groups.[8]
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
| ~191.0 | N/A | C-10 (Aldehyde C=O) | Characteristic downfield shift for a carbonyl carbon.[7] |
| ~164.0 | N/A | C-4 (C-OCH₃) | Quaternary carbon attached to electron-donating oxygen. |
| ~155.0 (d) | N/A | C-4' (C-F) | Large C-F coupling constant (¹JCF ≈ 245 Hz). |
| ~152.0 | N/A | C-1' (C-O) | Quaternary carbon of the phenoxy ether linkage. |
| ~132.0 | CH | C-6 | Aromatic CH. |
| ~130.5 | CH | C-2 | Aromatic CH. |
| ~128.0 | N/A | C-1 | Quaternary carbon attached to the aldehyde. |
| ~122.0 (d) | N/A | C-3' (C-Cl) | Quaternary carbon attached to chlorine. |
| ~118.0 (d) | CH | C-2' | Aromatic CH with C-F coupling. |
| ~117.0 (d) | CH | C-6' | Aromatic CH with C-F coupling. |
| ~112.0 | CH | C-5 | Aromatic CH. |
| ~110.0 | CH | C-5' | Aromatic CH. |
| ~105.0 | N/A | C-3 (C-CH₂O) | Quaternary carbon attached to the methylene ether. |
| ~70.0 | CH₂ | C-7 (-OCH₂-) | Aliphatic ether carbon. |
| ~56.0 | CH₃ | C-8 (-OCH₃) | Methoxy carbon. |
2D NMR Correlation Spectroscopy
Rationale: While 1D NMR suggests the fragments, 2D NMR provides the definitive proof of connectivity.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through 2-3 bonds.[10]
-
Expected Correlations: Strong cross-peaks will be observed between the coupled aromatic protons on the benzaldehyde ring (H-5 with H-6) and on the phenoxy ring (H-5' with H-6', and H-6' with H-2'). The isolated singlets (H-10, H-7, H-8) will show no COSY correlations, confirming their structural isolation.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH).[8]
-
Expected Correlations: This will unambiguously link each proton signal to its corresponding carbon signal from the tables above (e.g., H-10 to C-10, H-7 to C-7, H-8 to C-8, etc.), validating the initial assignments.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the molecular skeleton. It shows correlations between protons and carbons that are 2-3 bonds away (ⁿJCH, n=2,3).[10] HMBC is crucial for identifying connections to quaternary (non-protonated) carbons.[8]
-
Key Expected Correlations to Bridge Fragments:
-
H-7 (methylene protons) to C-3 (benzaldehyde ring) and C-1' (phenoxy ring) : This is the most critical correlation, as it definitively proves the methylene bridge connects the two aromatic rings at these specific positions.
-
H-7 (methylene protons) to C-2 and C-4 (benzaldehyde ring) .
-
H-8 (methoxy protons) to C-4 (benzaldehyde ring) : This confirms the attachment of the methoxy group.
-
H-10 (aldehyde proton) to C-1 and C-2 (benzaldehyde ring) : This confirms the position of the aldehyde group.
-
H-2' (phenoxy proton) to C-4' (C-F) and C-1' (C-O) .
-
-
Experimental Protocols
The following are generalized, best-practice methodologies for acquiring the data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference standard.[11]
-
Instrumentation: All NMR spectra should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
Data Reporting: Data should be reported according to IUPAC recommendations, including chemical shifts (δ) in ppm, coupling constants (J) in Hz, and multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets).[12][13]
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Perform analysis on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI) for accurate mass determination or electron impact (EI) for fragmentation analysis.
FTIR Spectroscopy
-
Sample Preparation: For a solid sample, mix a small amount with dry potassium bromide (KBr) and press into a thin pellet.[11] Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the spectrum on a standard FTIR spectrometer over a range of 4000-400 cm⁻¹.
Data Synthesis and Visualization
The conclusive structure is derived not from any single experiment, but from the convergence of all data. The workflow and key correlations can be visualized to clarify the logical process.
Elucidation Workflow
Caption: Workflow for the structure elucidation of the target molecule.
Key HMBC Connectivity Diagram
Caption: Key 2- and 3-bond HMBC correlations confirming molecular connectivity.
Conclusion
The elucidated structure of 3-[(3-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde is unequivocally confirmed through the systematic and orthogonal application of modern spectroscopic techniques. High-resolution mass spectrometry established the correct molecular formula, while FTIR spectroscopy identified all constituent functional groups. The final, unambiguous assembly of the molecular framework was achieved through a comprehensive analysis of 1D and 2D NMR data, with pivotal long-range correlations from the HMBC experiment providing the definitive evidence for the connectivity between the two aromatic systems via the methylene ether bridge. This self-validating workflow represents a robust and reliable standard for the structural characterization of novel organic compounds in a research and development setting.
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